1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a dichlorophenyl group and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 2,5-Dichlorophenylpiperazine: This can be achieved by reacting 2,5-dichloroaniline with piperazine under suitable conditions.
Synthesis of Dihydrobenzo[b][1,4]dioxin: This intermediate can be synthesized through a series of reactions starting from catechol and ethylene glycol.
Formation of the Sulfonyl Intermediate: The dihydrobenzo[b][1,4]dioxin is then sulfonylated using a sulfonyl chloride reagent.
Final Coupling Reaction: The sulfonylated dihydrobenzo[b][1,4]dioxin is coupled with 2,5-dichlorophenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the sulfonyl and dihydrobenzo[b][1,4]dioxin groups, making it less complex.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine: Similar but lacks the dichlorophenyl group.
Uniqueness
1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-13-1-3-15(20)16(11-13)21-5-7-22(8-6-21)27(23,24)14-2-4-17-18(12-14)26-10-9-25-17/h1-4,11-12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKSWLMQAXVCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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